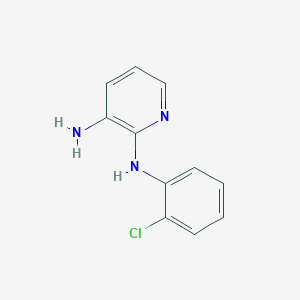

2-N-(2-chlorophenyl)pyridine-2,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

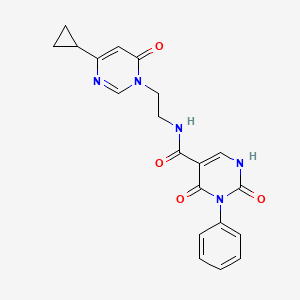

“2-N-(2-chlorophenyl)pyridine-2,3-diamine” is a chemical compound with the molecular formula C11H10ClN3. It has a molecular weight of 219.67 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a 2-chlorophenyl group and two amine groups .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds like nitropyridines have been studied. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature. It has a predicted boiling point of 358.1±37.0 °C and a predicted density of 1.348±0.06 g/cm3 .Applications De Recherche Scientifique

Polymer Synthesis and Properties

A significant application of diamine monomers similar to "2-N-(2-chlorophenyl)pyridine-2,3-diamine" is in the synthesis of polymers with enhanced thermal stability, mechanical strength, and unique optical properties. For example, the synthesis of new pyridine-containing polyimides demonstrated that incorporating heterocyclic pyridine and triphenylamine groups into diamine monomers results in polymers with high glass transition temperatures, excellent thermal stability, and strong fluorescence upon protonation (Wang et al., 2008). These polymers exhibit promising applications in materials science, particularly in creating high-performance films and coatings resistant to thermal degradation.

Antifungal Activity

The compound's derivatives have been investigated for their potential antifungal properties. For instance, a study on N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide revealed good antifungal activity against several pathogens, highlighting the potential of similar compounds in developing new antifungal agents (Xue Si, 2009).

Optical and Electronic Applications

Diamine compounds similar to "this compound" have been utilized in the development of fluorescent chemosensors and electrochromic materials. These applications leverage the unique optical properties of the polymers synthesized from such diamines, including their ability to act as fluorescent switchers upon protonation and exhibit desirable electrochemical and electrochromic characteristics (Liaw et al., 2007).

High-Performance Material Development

The research on pyridine-containing diamines extends to the preparation of polyamides and polyimides with high solubility, transparency, and thermal stability. These materials are not only thermally stable but also exhibit low water uptake and possess unique optical properties, making them suitable for advanced material applications in electronics, aerospace, and as coatings (Yan et al., 2011).

Structural and Thermal Characterization

Extensive structural and thermal characterization of compounds derived from "this compound" and its analogs provides insight into their potential applications. For instance, the synthesis and characterization of novel polyamides from an unsymmetrical diamine bearing a bulky triaryl pyridine pendent group have shown promising solubility and thermal properties, indicating potential uses in high-temperature applications (Ghaemy et al., 2010).

Orientations Futures

The future directions for “2-N-(2-chlorophenyl)pyridine-2,3-diamine” and similar compounds could involve further exploration of their potential therapeutic applications. For instance, pyridine compounds have shown a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Propriétés

IUPAC Name |

2-N-(2-chlorophenyl)pyridine-2,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-8-4-1-2-6-10(8)15-11-9(13)5-3-7-14-11/h1-7H,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNLSLORCFETTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=CC=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2816568.png)

![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816570.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2816576.png)

![tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate](/img/structure/B2816581.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2816589.png)

![Methyl (E)-4-oxo-4-[4-(3-phenylbutanoyl)piperazin-1-yl]but-2-enoate](/img/structure/B2816591.png)